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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-Methylbutoxy)benzene,

also known as isopentyl phenyl ether. It covers its chemical properties, established synthetic

routes, characteristic reactions, spectroscopic data, and applications, with a focus on providing

detailed experimental and analytical information for laboratory use.

Chemical and Physical Properties
(3-Methylbutoxy)benzene is an aromatic ether characterized by a benzene ring linked to a 3-

methylbutoxy (isoamyloxy) group. This structure imparts distinct properties, making it a

valuable intermediate in various fields of chemical synthesis.[1] Its key identifiers and physical

properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source

CAS Number 1129-64-2 [1][2][3]

Molecular Formula C₁₁H₁₆O [2][3]

Molecular Weight 164.24 g/mol [2][3][4]

IUPAC Name (3-Methylbutoxy)benzene [3]

Synonyms
Isopentyl phenyl ether, (3-

methyl-butoxy)-benzene
[3]

InChIKey
ZSBTVXBAENDZBH-

UHFFFAOYSA-N
[3]

SMILES CC(C)CCOC1=CC=CC=C1 [3]

Appearance Colorless oil [5]

Purity
Min. 95% (commercially

available)
[2]

Synthesis of (3-Methylbutoxy)benzene
The synthesis of (3-Methylbutoxy)benzene is most commonly achieved through nucleophilic

substitution reactions, with the Williamson ether synthesis being a primary and efficient

method.[1] Alternative methods, such as palladium-catalyzed dehydrogenation, have also been

developed.[5][6]

Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide ion with an alkyl halide. Phenol is

first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the

halide from 1-bromo-3-methylbutane.[1]

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, combine phenol, 1-bromo-3-methylbutane, and a base such as potassium

carbonate (K₂CO₃).[1] A polar aprotic solvent like dimethylformamide (DMF) or acetone is

used as the reaction medium.[1]
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Catalyst Addition (Optional): To improve reaction efficiency, a phase-transfer catalyst like

tetrabutylammonium bromide can be added to the mixture.[1]

Reaction: Heat the mixture to a temperature between 80–120°C and maintain reflux with

vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or

Gas Chromatography (GC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by silica gel column chromatography or distillation to yield pure (3-Methylbutoxy)benzene.

[6]

Workflow for Williamson Ether Synthesis

Reaction Setup Reaction Work-up & Purification

Combine Phenol, 1-Bromo-3-methylbutane, K₂CO₃ in DMF Heat to 80-120°C with StirringHeat Monitor by TLC/GC Cool & Extract with EtherCompletion Wash & Dry Organic Layer Purify by Column Chromatography Pure (3-Methylbutoxy)benzeneYields

Click to download full resolution via product page

Figure 1: Williamson Ether Synthesis Workflow.

Palladium-Catalyzed Dehydrogenative Alkylation
Aryl ethers can also be synthesized from cyclohexanone derivatives and alcohols using a

palladium on charcoal (Pd/C) catalyst.[5][6] This method represents a more modern approach

to C-O bond formation.

Reactant Preparation: In a round-bottom flask equipped with a condenser, add the

cyclohexanone derivative to an excess of 3-methyl-1-butanol (which acts as both reagent

and solvent).[5]
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Catalyst Addition: Add 5% Palladium on charcoal (Pd/C) to the mixture under an inert

atmosphere (e.g., argon).[5]

Reaction: Stir the mixture vigorously at a high temperature (e.g., 130°C) for approximately 24

hours.[5][6]

Work-up: After the reaction, dissolve the crude mixture in a solvent like dichloromethane

(CH₂Cl₂) and filter to remove the Pd/C catalyst.[5][6]

Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude

product by silica column chromatography (eluent: cyclohexane/ethyl acetate) to obtain the

desired aryl ether.[5][6]

Chemical Reactivity and Key Reactions
The chemical behavior of (3-Methylbutoxy)benzene is dominated by the interplay between the

aromatic ring and the activating ether group.

Electrophilic Aromatic Substitution (EAS)
The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in

electrophilic aromatic substitution reactions.[1] This is due to the electron-donating resonance

effect of the oxygen's lone pairs, which increases the electron density of the benzene ring,

making it more susceptible to electrophilic attack. Due to the significant steric bulk of the 3-

methylbutoxy group, the para-substituted product is strongly favored over the ortho product.[1]

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields

primarily 1-(3-methylbutoxy)-4-nitrobenzene.[1]

Sulfonation: Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) favors the formation of 4-(3-
methylbutoxy)benzenesulfonic acid.[1]
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EAS Mechanism: Para-Substitution

(3-Methylbutoxy)benzene
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Figure 2: Electrophilic Aromatic Substitution Pathway.

Ether Cleavage
While the ether linkage is generally stable, it can be cleaved under harsh, strongly acidic

conditions using hydrohalic acids like HBr or HI.[1] The reaction proceeds via protonation of the

ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by

nucleophilic attack of the halide ion on the alkyl carbon.[1]
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Acidic Ether Cleavage Mechanism

(3-Methylbutoxy)benzene
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Figure 3: Mechanism of Ether Cleavage by HBr.

Spectroscopic and Analytical Data
Structural elucidation and purity assessment of (3-Methylbutoxy)benzene rely on standard

spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas

Chromatography-Mass Spectrometry (GC-MS) are effective for verifying purity and identifying

trace impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure. Predicted chemical shifts

for ¹H and ¹³C NMR are presented below, along with experimental data where available.

Table 2: ¹H NMR Spectral Data
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Protons
Predicted δ (ppm)
[1]

Experimental δ
(ppm)[5]

Multiplicity

Aromatic (C₆H₅) 6.8 - 7.3 6.88 - 6.93 Multiplet

-O-CH₂- 3.9 - 4.1 3.99 (J = 6.7 Hz) Triplet

-CH₂-CH- 1.6 - 1.8 1.54 - 1.71 Multiplet

-CH(CH₃)₂ 1.8 - 2.0 1.82 - 1.87 Multiplet

-CH(CH₃)₂ 0.9 - 1.0 0.96 (J = 6.6 Hz) Doublet

Table 3: Predicted ¹³C NMR Spectral Data[1]

Carbon Atom Predicted Chemical Shift (δ, ppm)

Aromatic (C-O) 158 - 160

Aromatic (CH) 114 - 130

-O-CH₂- 67 - 70

-CH₂-CH- 38 - 40

-CH(CH₃)₂ (methine) 25 - 27

-CH(CH₃)₂ (methyls) 22 - 24

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For (3-
Methylbutoxy)benzene (C₁₁H₁₆O), the mass spectrum is expected to show a molecular ion

peak (M⁺) at an m/z of 164.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum of (3-
Methylbutoxy)benzene will prominently feature a characteristic C-O ether stretching vibration

around 1100 cm⁻¹.[1] An evaluated reference spectrum is available in the NIST Chemistry

WebBook.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2804405
https://www.rsc.org/suppdata/gc/c2/c2gc36776a/c2gc36776a.pdf
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1129642&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Development
(3-Methylbutoxy)benzene is a versatile building block with applications in several areas of

chemical research.

Intermediate for Complex Molecules: It serves as a precursor for synthesizing more complex

organic compounds, including substituted aromatic derivatives.[1]

Materials Science: The 3-methylbutoxy group can be incorporated into larger molecules to

influence their physical properties.[1] Derivatives have been used in the development of

advanced materials such as liquid crystals and photoswitchable azo compounds.[1]

Ligand Synthesis: It has been used in the synthesis of complex ligands for creating

coordination polymers and intricate network structures.[1]

Polymer Chemistry: It has been described as a cyclic monomer for use in the production of

polyester plastics.[2]

Biochemical Tools: The compound's fluorescent properties suggest potential for use in the

fluorescent labeling of proteins and DNA.[2]

Safety and Handling
(3-Methylbutoxy)benzene should be handled with care in a laboratory setting. While a

specific, detailed safety data sheet was not found in the search results, general precautions for

aromatic ethers and flammable organic liquids should be followed. The compound is intended

for research purposes only.

Table 4: Safety and Handling Precautions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405
https://cymitquimica.com/products/3D-BAA12964/3-methylbutoxybenzene/
https://cymitquimica.com/products/3D-BAA12964/3-methylbutoxybenzene/
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aspect Precaution Reference

Handling

Use in a well-ventilated area.

Wear appropriate personal

protective equipment (PPE),

including protective gloves and

safety glasses. Avoid contact

with skin, eyes, and clothing.

Keep away from heat, sparks,

and open flames.

[7][8]

Storage

Store in a tightly closed

container in a cool, dry place.

Store away from oxidizing

agents.

[9]

Fire Fighting

Use dry chemical, foam, or

carbon dioxide as

extinguishing media. Water

may be ineffective.

[7][9]

Disposal

Dispose of contents and

container to an approved

waste disposal plant in

accordance with local, state,

and federal regulations.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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